molecular formula C14H25BN2O2 B11852887 (R)-1-(Pentan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

(R)-1-(Pentan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B11852887
M. Wt: 264.17 g/mol
InChI Key: YWPNPTKRPAFZMP-LLVKDONJSA-N
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Description

Molecular Geometry and Stereoelectronic Properties

The molecular geometry of (R)-1-(pentan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is defined by its pyrazole core, pentan-2-yl substituent at the N1 position, and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the C4 position. X-ray crystallographic data from analogous pyrazole-boronic esters reveal that the boron atom adopts a tetrahedral geometry, coordinated to two oxygen atoms from the pinacol ligand and the pyrazole ring’s nitrogen atom. The B–N bond length in similar structures ranges from 1.56–1.59 Å, while B–O distances average 1.47 Å, consistent with sp³ hybridization at boron.

The stereoelectronic effects of the pinacol boronic ester moiety stabilize the compound through conjugation between the boron atom and the pyrazole’s π-system. This delocalization reduces electron density at boron, enhancing its electrophilicity for cross-coupling reactions. The pentan-2-yl group introduces steric bulk, which influences both the boron center’s reactivity and the pyrazole ring’s planarity. Computational studies of related systems suggest that alkyl substituents at N1 induce slight pyramidalization at the adjacent nitrogen, altering the ring’s aromaticity.

Conformational Analysis of the Pentan-2-yl Substituent

The pentan-2-yl group at N1 exists in a dynamic equilibrium between multiple rotamers due to free rotation around the N–C bond. Nuclear Overhauser effect (NOE) spectroscopy of analogous N-alkylpyrazoles indicates a preference for conformations where the branched alkyl chain minimizes steric clashes with the pyrazole ring. For (R)-pentan-2-yl, the most stable rotamer positions the methyl branch antiperiplanar to the pyrazole’s C4-boronic ester group, reducing van der Waals repulsions (Figure 1).

Table 1. Calculated Energy Differences Between Pentan-2-yl Rotamers

Rotamer Orientation Relative Energy (kJ/mol)
Antiperiplanar 0.0 (reference)
Gauche +3.2
Eclipsed +8.7

This conformational preference aligns with density functional theory (DFT) calculations, which predict a 1.2 Å distance between the pentan-2-yl methyl group and the pinacol methyl groups in the antiperiplanar configuration. Steric effects also influence the barrier to rotation, estimated at ~12 kJ/mol via variable-temperature NMR studies of similar compounds.

Boron-Centered Coordination Chemistry in the Dioxaborolane Moiety

The pinacol boronic ester group enables unique coordination behavior. In the presence of Lewis bases, the boron atom can expand its coordination sphere to form five-membered chelates. For example, reactions with 1,2-diols or amines yield tetracoordinated boron complexes, as confirmed by ^11B NMR spectroscopy. Single-crystal X-ray diffraction of a related pyrazole diarylborinate complex reveals a pseudo-tetrahedral geometry around boron, with bond angles of 109.5°–112.3°.

The dioxaborolane ring’s rigidity restricts out-of-plane distortions, stabilizing the boron center against hydrolysis. Comparative studies show that pinacol boronic esters exhibit greater hydrolytic stability (t₁/₂ > 48 h in aqueous THF) than their catechol or neopentyl glycol counterparts due to reduced ring strain. This stability is critical for applications in Suzuki-Miyaura cross-coupling, where the compound serves as a robust boron nucleophile.

Comparative Analysis with Analogous Pyrazole-Boronic Esters

Table 2. Structural and Electronic Properties of Pyrazole-Boronic Esters

Compound Substituent at N1 Boronic Ester Type B–N Bond Length (Å) λ_max (nm)
(R)-1-(Pentan-2-yl)-4-Bpin-1H-pyrazole Pentan-2-yl Pinacol 1.58 265
1-Methyl-4-Bpin-1H-pyrazole Methyl Pinacol 1.57 260
1-THP-4-Bpin-1H-pyrazole THP Pinacol 1.59 268
1-Phenyl-4-Bcat-1H-pyrazole Phenyl Catechol 1.55 275

Key trends include:

  • Steric effects : Bulky N1 substituents (e.g., pentan-2-yl, THP) increase B–N bond lengths by 0.01–0.02 Å compared to methyl or phenyl groups, reflecting weakened boron-nitrogen interactions.
  • Electronic effects : Electron-withdrawing boronic esters (e.g., catechol) shorten B–N bonds and redshift UV absorption maxima due to enhanced conjugation.
  • Hydrolytic stability : Pinacol derivatives resist hydrolysis 3–5 times longer than catechol analogues under identical conditions.

The (R)-pentan-2-yl variant’s combination of steric bulk and electronic stabilization makes it uniquely suited for asymmetric synthesis, where chiral induction at boron is critical.

Properties

Molecular Formula

C14H25BN2O2

Molecular Weight

264.17 g/mol

IUPAC Name

1-[(2R)-pentan-2-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C14H25BN2O2/c1-7-8-11(2)17-10-12(9-16-17)15-18-13(3,4)14(5,6)19-15/h9-11H,7-8H2,1-6H3/t11-/m1/s1

InChI Key

YWPNPTKRPAFZMP-LLVKDONJSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@H](C)CCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)CCC

Origin of Product

United States

Biological Activity

(R)-1-(Pentan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic applications.

  • Chemical Formula : C14H25BN2O2
  • Molecular Weight : 264.17 g/mol
  • CAS Number : 1940180-74-4

The compound acts as an inhibitor of various biological pathways. Notably, it has been implicated in modulating the activity of autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA), which is involved in cell signaling and migration. Inhibition of ATX leads to reduced LPA levels and downstream signaling effects, which can impact cellular behaviors such as migration and proliferation .

Inhibition Studies

Recent studies have shown that (R)-1-(Pentan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibits significant inhibitory effects on ATX activity. The following table summarizes the inhibitory effects observed in various assays:

CompoundEC50 (nM)Effect on LPA Production (%)Cell Type
22~10075% decreaseHeLa
23~6060% decreaseBJeH

These results indicate a robust modulation of ATX activity by the compound, leading to decreased LPA internalization and receptor activation .

Case Studies

In one study focusing on fibroblast cells, treatment with the compound resulted in a marked reduction in phosphorylated AKT and ERK levels, indicating a downstream effect on signaling pathways associated with cell growth and survival. The data suggest that the compound can effectively alter cellular responses mediated by LPA receptors .

Therapeutic Implications

The ability of (R)-1-(Pentan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole to inhibit ATX positions it as a potential therapeutic agent for conditions where LPA signaling is dysregulated. This includes various cancers and fibrotic diseases where enhanced cell migration and proliferation contribute to disease progression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

The table below highlights key structural differences among analogues:

Compound Name Substituent at Position 1 Substituent at Position 4/5 Boronate Position Molecular Weight (g/mol) Reference
(R)-1-(Pentan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (R)-Pentan-2-yl 4,4,5,5-Tetramethyl-dioxaborolane 4 ~295.2* Target Compound
1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole (106) Isopropyl Phenyl-linked boronate 4 313.2†
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole Methyl Phenyl-linked boronate 4 284.16
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole None (H) Phenyl-linked boronate at position 3 3 280.1†
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole 1-(3-Trifluoromethylphenyl)ethyl Boronate 4 366.19
1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Phenyl Boronate at position 5 5 ~283.1†

*Calculated based on molecular formula. †Estimated from analogous structures.

Key Observations:
  • Boronate Position : Most analogues feature the boronate at position 4, but describes a positional isomer (position 5), which may alter electronic properties and reactivity .
  • Aromatic vs. Alkyl Substituents : Phenyl-linked boronates (e.g., ) introduce conjugation, whereas alkyl groups (e.g., pentan-2-yl) enhance hydrophobicity.

Physicochemical Properties

  • Solubility : Alkyl-substituted derivatives (e.g., pentan-2-yl, isopropyl) are less polar than phenyl-substituted analogues, reducing aqueous solubility but improving lipid membrane permeability .
  • Thermal Stability : Crystal structure analyses (e.g., ) suggest that bulky substituents like pentan-2-yl improve thermal stability by enhancing molecular packing.

Q & A

Q. What are the recommended synthetic routes for (R)-1-(Pentan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The compound can be synthesized via multi-step protocols. A common approach involves:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling to introduce the boronic ester group.
  • Step 2 : Stereoselective introduction of the (R)-pentan-2-yl group using chiral auxiliaries or enantioselective catalysis.
  • Reaction conditions : Ethanol or methanol as solvents, acidic or neutral pH, and temperatures ranging from 60–100°C for 12–24 hours. Catalysts such as Pd(PPh₃)₄ for Suzuki-Miyaura couplings are often employed .

Q. How can the stereochemical configuration at the pentan-2-yl group be confirmed?

  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • X-ray crystallography : Definitive structural confirmation via single-crystal analysis.
  • Optical rotation measurements : Comparison with known (R)-configured standards. These methods are critical for verifying enantiopurity, especially in asymmetric synthesis workflows .

Q. What analytical techniques are effective for characterizing purity and structure?

  • NMR spectroscopy : ¹H, ¹³C, and ¹¹B NMR to confirm bonding and stereochemistry (e.g., ¹¹B NMR signals at δ ~30 ppm for boronic esters).
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C₁₅H₁₉BN₂O₂, MW 270.14 g/mol).
  • HPLC : Purity assessment using reverse-phase columns with UV detection .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura couplings with this compound?

  • Optimized ligand systems : Use of sterically hindered ligands (e.g., SPhos or XPhos) to suppress protodeboronation.
  • Reaction medium : Anhydrous conditions and degassed solvents to prevent oxidation of the boronic ester.
  • Temperature control : Lower temperatures (e.g., 50°C) reduce side reactions while maintaining coupling efficiency.
  • Base selection : Mild bases like K₂CO₃ instead of strong bases (e.g., NaOH) to minimize ester hydrolysis .

Q. How does the steric environment of the (R)-pentan-2-yl group influence reactivity in cross-coupling reactions?

  • Steric hindrance : The branched pentan-2-yl group may slow transmetallation steps in Suzuki reactions due to restricted access to the boron center.
  • Computational modeling : Density Functional Theory (DFT) studies can predict transition-state geometries and quantify steric effects.
  • Kinetic studies : Monitoring reaction rates with substituted boronic esters to correlate structure with activity .

Q. In enzyme inhibition studies, how does the boronic ester moiety contribute to binding affinity?

  • Transition-state mimicry : The boronic ester can form reversible covalent bonds with catalytic serine residues in proteases (e.g., proteasome inhibitors).
  • Biophysical assays : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants.
  • Co-crystallization : X-ray structures of enzyme-inhibitor complexes reveal binding modes (e.g., interactions with active-site residues) .

Q. How should discrepancies in toxicity data between acute and chronic exposure studies be addressed?

  • In vitro assays : Long-term cytotoxicity screening using human cell lines (e.g., HepG2 for liver toxicity).
  • In vivo models : Rodent studies over 6–12 months to assess cumulative effects.
  • Genotoxicity testing : Ames test or comet assay to evaluate mutagenic potential. Note: Preliminary acute toxicity data suggest low risk at therapeutic doses, but chronic effects remain uncharacterized .

Key Methodological Recommendations

  • Stereochemistry control : Use chiral chromatography or asymmetric catalysis to ensure enantiopurity .
  • Reaction optimization : Screen Pd catalysts and ligands to enhance coupling efficiency .
  • Toxicity profiling : Combine acute and chronic models for comprehensive safety assessment .

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